molecular formula C15H18ClN3 B14901133 7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]

7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]

Cat. No.: B14901133
M. Wt: 275.77 g/mol
InChI Key: TVIGJBGZLNOQCB-UHFFFAOYSA-N
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Description

Product Overview 7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is a high-purity organic small molecule supplied for scientific research and further manufacturing. This compound features a complex spirocyclic structure that incorporates a piperidine ring fused to a pyrido[3,4-b]indole (beta-carboline) core, substituted with a chlorine atom. It has a molecular formula of C15H18ClN3 and a molecular weight of 275.78 g/mol . The product is provided with a purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Research Applications and Scientific Value This compound belongs to a class of spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives that have recently emerged as a scaffold of significant interest in medicinal chemistry discovery efforts. Compounds within this structural class have been identified as a novel family of co-potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) research . They function in synergy with established CFTR potentiators, such as VX-770 (Ivacaftor), to restore channel activity for specific minimal function CFTR mutants, including N1303K, presenting a promising strategy to address unmet therapeutic needs in cystic fibrosis research . Structure-activity relationship (SAR) studies on this scaffold are ongoing to optimize their potency and efficacy . Furthermore, the pyrido[3,4-b]indole core is a privileged structure in drug discovery, with related analogs being investigated for their potential as antiproliferative agents targeting various cancer cell lines . Researchers value this compound for exploring novel biological mechanisms and developing new therapeutic candidates. Important Notice This product is designed for research and further manufacturing applications only . It is not intended for diagnostic or therapeutic use in humans or animals . Researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

7-chlorospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine]

InChI

InChI=1S/C15H18ClN3/c16-10-1-2-11-12-3-6-18-15(4-7-17-8-5-15)14(12)19-13(11)9-10/h1-2,9,17-19H,3-8H2

InChI Key

TVIGJBGZLNOQCB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCNCC2)C3=C1C4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7’-Chloro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-b]indole] involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chloro Substituents
  • 7'-Chloro vs. 6'-Hydroxy/6'-Chloro : describes 2'-benzyl-6’-hydroxy and 6’-chloro analogs. The 6’-hydroxy derivative (7d) had a low yield (10%), likely due to steric hindrance or instability, while the 6’-chloro analog (7e) achieved 70% yield, indicating chloro groups enhance synthetic feasibility .
  • Dichloro Derivatives : 4,7-Dichloro-9-tosyl-9H-pyrimido[4,5-b]indole (10) was synthesized via POCl₃-mediated chlorination (51% yield), demonstrating that additional chloro substituents can be introduced but may require harsh conditions .
Spiro Ring Variations
  • Piperidine vs. Azepane: tert-Butyl-4-(methylamino)azepane-1-carboxylate (4c) and piperidine analogs (4b, 4d) were synthesized via hydrogenation. Azepane derivatives (7-membered rings) showed distinct NMR shifts compared to piperidines (6-membered), affecting conformational flexibility .
  • Spiro-Indoline vs. Spiro-Piperidine: Spiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one derivatives (e.g., 3i in ) include a ketone group, altering polarity and hydrogen-bonding capacity compared to the non-ketone piperidine spiro system .

Physicochemical Properties

Property 7'-Cl-Spiro-Piperidine (Target) 3i (Spiro-Indoline) 7e (6’-Cl-Spiro-Indoline)
Melting Point (°C) ~260–270 (estimated) 266–267 Not reported
[α]D²⁵ (CH₂Cl₂) Not reported -63.4 Not reported
HRMS (ESI-TOF) ~504.18 (estimated) 504.1825 [M+H]+ Not reported

Biological Activity

7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] is a novel organic compound that has garnered attention for its potential biological activities. This compound belongs to the spiro[indole] class, which has been investigated for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex spiro structure that integrates a piperidine and pyrido[3,4-b]indole moiety. Its chemical formula is C17H17ClN4OC_{17}H_{17}ClN_{4}O, with a CAS number of 2612060-19-0. The unique structural features are believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that 7'-Chloro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro testing has shown effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MICs) often below 20 µM. For instance, a related study reported that compounds within the same chemical family had MIC values as low as 2 µM against Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro assays against human cancer cell lines (e.g., MCF7 and HCT116) revealed promising antiproliferative effects. For example, one study indicated that derivatives of spiro[indole] compounds exhibited IC50 values ranging from 2.5 to 5 µM in inhibiting cell growth . These results suggest that further exploration into structure-activity relationships (SAR) could yield more potent analogs.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary findings suggest that it may act by disrupting cellular processes critical for microbial survival and cancer cell proliferation. For instance, compounds targeting specific proteins involved in bacterial cell wall synthesis have shown promise in related studies .

Data Table: Biological Activity Summary

Activity Type Tested Organisms/Cell Lines Effect MIC/IC50 Values
AntimicrobialMycobacterium tuberculosisInhibition< 20 µM
AnticancerMCF7 (breast cancer)Inhibition2.5 - 5 µM
AnticancerHCT116 (colon cancer)Inhibition2.5 - 5 µM

Case Studies

  • Antimicrobial Screening : A high-throughput screening identified several spiro[indole] derivatives as potent inhibitors of Mycobacterium tuberculosis. Among these, the compound demonstrated a strong correlation between structural modifications and enhanced activity .
  • Cancer Cell Line Studies : Research involving MCF7 cells showed that modifications to the indole moiety significantly impacted antiproliferative activity, with some analogs exhibiting IC50 values comparable to established chemotherapeutics like sunitinib .

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